Hydroxy famciclovir

Description

Contextualization of Famciclovir (B1672041) and its Hydroxylated Metabolites in Antiviral Chemistry

Famciclovir is an antiviral agent that functions as a prodrug for the active compound, penciclovir (B1679225). nih.govidstewardship.com Following oral administration, famciclovir undergoes extensive and rapid first-pass metabolism, where it is deacetylated and oxidized to form penciclovir. fda.govasm.org Essentially no famciclovir is found in plasma or urine, indicating a near-complete conversion. nih.govfda.gov

Penciclovir itself is a hydroxylated acyclic nucleoside analogue, chemically known as 9-(4-hydroxy-3-hydroxymethylbut-l-yl)guanine. asm.orgnih.gov Its structure is comparable to other acyclic guanosine (B1672433) mimics like acyclovir (B1169) and ganciclovir. nih.gov The development of famciclovir was a direct response to the limited oral absorption of penciclovir. asm.orgnih.gov Famciclovir, as the diacetyl 6-deoxy analog of penciclovir, provides significantly improved bioavailability. fda.govasm.org

The primary metabolic pathway involves two key steps: hydrolysis of the acetyl groups and oxidation at the 6-position of the purine (B94841) ring to introduce a hydroxyl group, thereby forming penciclovir. asm.org Within virus-infected cells, penciclovir is phosphorylated by viral thymidine (B127349) kinase to penciclovir monophosphate and subsequently converted by cellular kinases to penciclovir triphosphate. idstewardship.comfda.gov This active triphosphate form competitively inhibits viral DNA polymerase, disrupting viral replication. fda.govglowm.com

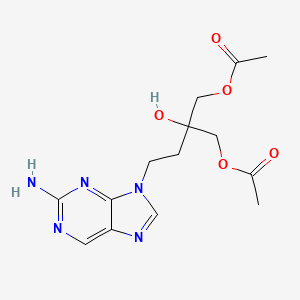

The term "Hydroxy Famciclovir" is identified in chemical literature as a derivative of famciclovir. as-1.co.jpimpurity.comclearsynth.com It is chemically described as [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate (B1210297). clearsynth.com It is cataloged as a famciclovir impurity or related compound, suggesting its relevance in synthetic and analytical contexts.

Table 1: Biotransformation of Famciclovir

| Compound | Chemical Name | Role | Key Metabolic Step |

|---|---|---|---|

| Famciclovir | 9-[4-(acetyloxy)-3-(acetyloxymethyl)butyl]-2-aminopurine | Prodrug | Deacetylation and Oxidation asm.org |

| Penciclovir | 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine | Active Metabolite | Phosphorylation (in infected cells) idstewardship.comfda.gov |

| Penciclovir Triphosphate | Not Applicable | Active Antiviral Agent | Competitive inhibition of viral DNA polymerase fda.gov |

Significance of Hydroxyl Groups in the Design and Biotransformation of Antiviral Agents

Hydroxyl (-OH) groups are of paramount importance in the design and function of antiviral drugs due to their ability to form hydrogen bonds and influence a molecule's polarity. researchgate.net These interactions are critical for the binding of a drug to its target enzyme. nih.gov The presence, number, and position of hydroxyl groups can significantly impact a compound's antiviral potency. nih.govfrontiersin.org For instance, studies have shown that a greater number of hydroxyl groups can correlate with higher antiviral activity. nih.govfrontiersin.org

In the context of nucleoside analogues, hydroxyl groups play several crucial roles:

Enzyme Interaction: The hydroxyl groups on the acyclic side chain of penciclovir mimic those of the natural deoxyribose sugar, allowing it to be recognized and phosphorylated by viral thymidine kinase. fda.gov This initial phosphorylation step is critical for the drug's activation exclusively within infected cells, which contributes to its selectivity. ptfarm.pl

Chain Termination: In many nucleoside analogues, such as acyclovir, the absence of a 3'-hydroxyl group leads to the termination of the growing DNA chain when incorporated by viral DNA polymerase. ptfarm.pl While penciclovir also inhibits DNA polymerase, its mechanism is primarily competitive inhibition with deoxyguanosine triphosphate. fda.gov

Pharmacokinetics: The addition of hydroxyl groups generally increases a compound's water solubility, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net However, this increased polarity can also limit oral bioavailability, as was the case with penciclovir, necessitating the development of a less polar prodrug like famciclovir. asm.orgnih.gov

Biotransformation: The conversion of famciclovir to penciclovir is a classic example of biotransformation where a functional group is introduced to activate a drug. The oxidation of the 6-deoxy position of the purine in famciclovir to create the 6-hydroxy group of penciclovir is the final, crucial step in forming the active antiviral agent. asm.org

Scope of Academic Inquiry into Hydroxylated Famciclovir-Related Chemical Entities

Academic and industrial research into hydroxylated famciclovir-related compounds has primarily focused on optimizing the delivery and activity of the parent antiviral agent, penciclovir. The initial inquiry was driven by the need to overcome the poor oral absorption of penciclovir. nih.gov This led to the synthesis and evaluation of several prodrugs, including the 6-deoxy derivative (BRL 42359) and its esterified forms, famciclovir (diacetyl ester) and BRL 43599 (dipropionyl ester). asm.org

Research in this area involves several key aspects:

Prodrug Design and Synthesis: The selection of famciclovir was the result of systematic studies comparing the stability and conversion rates of different prodrugs in various biological environments, such as intestinal homogenates and blood. asm.orgnih.gov Famciclovir was chosen for its optimal balance of stability in the gut and efficient conversion to penciclovir in the body. asm.org

Structure-Activity Relationship (SAR) Studies: The synthesis of novel acyclic nucleosides with varied side chains and functional groups, including hydroxyl groups, is an ongoing area of research. acs.orgresearchgate.net These studies aim to understand how specific structural modifications affect antiviral potency and selectivity. For example, research on acyclic nucleosides with two hydroxymethyl groups that mimic the 3'- and 5'-hydroxyl groups of deoxyribose has led to the discovery of potent antiherpetic agents. acs.org

Metabolite and Impurity Profiling: The identification and synthesis of potential metabolites and impurities, such as "this compound," are crucial for pharmaceutical development. These chemical entities serve as reference standards for quality control, ensuring the purity of the final drug product and understanding its metabolic fate.

Exploration of New Derivatives: The core structure of famciclovir and other purine derivatives is a template for creating new compounds. Patent literature describes the potential for replacing the acetyl groups of famciclovir with other alkylcarbonyl groups or modifying the alkyl side chain, with substitutions including hydroxyl groups, to potentially generate novel therapeutic agents. google.com

Table 2: Key Hydroxylated Acyclic Nucleoside Analogues in Antiviral Research

| Compound | Key Structural Feature | Significance |

|---|---|---|

| Penciclovir | Acyclic side chain with two hydroxyl groups asm.org | Active antiviral agent; inhibits viral DNA polymerase. fda.gov |

| Ganciclovir | Acyclic guanosine mimic retaining a 3'-hydroxyl equivalent nih.gov | Used to treat cytomegalovirus (CMV) infections. nih.gov |

| Acyclovir | Acyclic guanosine mimic lacking a 3'-hydroxyl group nih.gov | Acts as a DNA chain terminator upon incorporation by viral DNA polymerase. ptfarm.pl |

| (S)-HPMPA | Acyclic nucleoside phosphonate (B1237965) with a hydroxyl group researchgate.net | A broad-spectrum antiviral compound. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHFEDMUGFNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172645-79-3 | |

| Record name | Hydroxy famciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hydroxylated Precursors and 9 4 Hydroxy 3 Hydroxymethyl Butyl Guanine

Strategies for the Construction of the 4-Hydroxy-3-(hydroxymethyl)butyl Side Chain

The creation of the acyclic side chain, a key component of penciclovir (B1679225), has been approached through various synthetic routes. These strategies often begin with simpler, commercially available starting materials and build the required functionality through carefully planned steps.

Synthesis of 4-Amino-2-hydroxymethyl-1-butanol and its Derivatives

A pivotal intermediate in many synthetic routes to penciclovir is 4-amino-2-hydroxymethyl-1-butanol. derpharmachemica.com This compound provides the complete carbon skeleton and the necessary amino group for linking to the purine (B94841) base. One documented synthesis starts from diethyl malonate and 2,2-dimethoxybromoethane. researchgate.net A more recent method describes its preparation from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297). derpharmachemica.com The synthesis of this amino alcohol is a critical step, as it serves as a common precursor that can be elaborated to the final purine or pyrimidine (B1678525) derivative. researchgate.net

Approaches Utilizing Dioxane-Based Intermediates in Side Chain Elaboration

The use of cyclic structures, particularly dioxane-based intermediates, offers a robust method for controlling the stereochemistry and functionality of the side chain. These approaches often use the rigid ring system as a template to install the required hydroxyl groups. For instance, alkylation of 2-amino-6-chloropurine (B14584) with 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane (B1265978) has been shown to produce the desired N-9 substituted purine in high yield. researchgate.net Another strategy involves the Mitsunobu coupling of a bis-Boc protected 2-amino-6-chloropurine with 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane, which also proceeds with high N-9 selectivity. zju.edu.cn The dioxane ring is later cleaved under acidic conditions to reveal the diol functionality of the side chain.

Table 1: Dioxane-Based Intermediates in Side Chain Synthesis

| Dioxane Intermediate | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| trans-2-Alkyl-5-iodoethyl-1,3-dioxanes | 2-Amino-6-chloropurine | N-9/N-7 product ratio is dependent on the size of the 2-alkyl group, allowing for regioselective synthesis. | researchgate.netresearchgate.net |

| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | 2-Amino-6-chloropurine | Provides the N-9 alkylated product in high yield. | researchgate.net |

| 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane | Bis-Boc-2-amino-6-chloropurine | Utilizes Mitsunobu conditions for a highly regioselective N-9 coupling. | zju.edu.cn |

| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | N2-Acetyl-7-benzylguanine | A cyclic precursor to the diacetate side chain, enabling regioselective N-9 coupling. | nih.gov |

Multistep Routes Involving Azido (B1232118) Intermediates

Azido intermediates provide a reliable pathway for introducing the amine functionality required for linking the side chain to the purine base. The azide (B81097) group serves as a stable precursor to the amine, which is typically revealed in a final reduction step. A notable synthesis involves reacting 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate with sodium azide to form 2-acetoxymethyl-4-azido-1-butyl acetate. derpharmachemica.com This azido compound is then hydrolyzed to 4-azido-2-hydroxymethyl-1-butanol, which is subsequently hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield the target 4-amino-2-hydroxymethyl-1-butanol in excellent yield. derpharmachemica.com This method introduces novel azido intermediates into the synthetic pathway for this key precursor. derpharmachemica.comresearchgate.net

Table 2: Synthesis of 4-Amino-2-hydroxymethyl-1-butanol via Azido Intermediates

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Acetoxymethyl-4-methanesulfonyl-1-butyl acetate | Sodium azide (NaN₃), DMF | 2-Acetoxymethyl-4-azido-1-butyl acetate | derpharmachemica.com |

| 2 | 2-Acetoxymethyl-4-azido-1-butyl acetate | Aqueous Sodium Hydroxide (NaOH) | 4-Azido-2-hydroxymethyl-1-butanol | derpharmachemica.com |

| 3 | 4-Azido-2-hydroxymethyl-1-butanol | Hydrogen (H₂), 10% Pd/C, Ethanol | 4-Amino-2-hydroxymethyl-1-butanol | derpharmachemica.com |

Regioselective Purine N-Alkylation for Hydroxylated Structures

A significant hurdle in the synthesis of penciclovir is controlling the regioselectivity of the alkylation of the guanine (B1146940) base. Alkylation can occur at either the N-9 or N-7 position, but only the N-9 isomer possesses the desired antiviral activity. google.com Therefore, developing methods that favor N-9 substitution is crucial.

Achieving N-9 Selectivity in Guanine and Purine Ring Alkylation

Several strategies have been developed to achieve high N-9 selectivity. One effective approach is to modify the purine ring itself. The use of a bulky protecting group at the N-7 position can sterically hinder alkylation at that site. For example, the alkylation of N2-acetyl-7-benzylguanine with a side chain precursor proceeds selectively at the N-9 position to give the desired product in good yield. nih.gov Similarly, protecting 2-amino-6-chloropurine with two tert-butoxycarbonyl (Boc) groups significantly enhances its solubility and reactivity for N-9 selective coupling under Mitsunobu conditions. zju.edu.cn

Another strategy involves modifying the C-6 substituent of the purine. The reaction of 2-amino-6-[(4-chlorophenyl)sulfanyl]purine with the mesylate ester of the side chain precursor in the presence of potassium carbonate results in a high degree of regioselectivity (89%) for the N-9 alkylated product. researchgate.net The ratio of N-9 to N-7 alkylated products can also be influenced by the nature of the C-6 substituent, with ratios varying from 1.8:1 for a methoxy (B1213986) group to 25:1 for an isopropyl group. researchgate.net

Table 3: Methods for Achieving N-9 Regioselectivity

| Purine Substrate | Alkylating Agent/Conditions | N-9 Selectivity Outcome | Reference |

|---|---|---|---|

| 2-Amino-6-[(4-chlorophenyl)sulfanyl]purine | Mesylate ester of side chain, K₂CO₃ | High regioselectivity (89%) for N-9 product. | researchgate.net |

| N2-Acetyl-7-benzylguanine | Side chain mesylate | Alkylation proceeds selectively at the N-9 position. | nih.gov |

| Bis-Boc-2-amino-6-chloropurine | 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane, Mitsunobu reaction | Excellent N-9 selectivity, avoiding the N-7 by-product. | zju.edu.cn |

| 2-Amino-6-chloropurine | trans-2-Alkyl-5-iodoethyl-1,3-dioxanes | N-9/N-7 ratio is dependent on the steric bulk of the C-2 alkyl group on the dioxane. | researchgate.net |

Novel Palladium-Catalyzed Coupling Reactions in Purine N-Alkylation

Modern organometallic chemistry has provided new tools for purine alkylation. Palladium-catalyzed coupling reactions have emerged as an efficient route to N-9 substituted purines. An innovative approach involves a palladium(0)-catalyzed coupling of 2-amino-6-chloropurine with an allylic carbonate side chain derived from 2,2-dimethyl-1,3-dioxan-5-one. researchgate.net This reaction is notable because it proceeds via a highly N-9 regioselective purine allylation that involves a novel palladium-mediated N-7 to N-9 rearrangement. researchgate.net Pd-catalyzed allylic alkylation has also been explored as a method to introduce various side chains to the N-9 position of the purine ring. mdpi.com These methods can sometimes offer advantages over traditional alkylation with alkyl halides or Mitsunobu reactions, particularly for specific substrates. uio.no

Influence of C-6 Substituents on Regioselectivity

The regioselectivity of the N-alkylation of the purine ring system is a pivotal factor in the synthesis of Penciclovir. The primary challenge lies in selectively forming the N-9 substituted product, which is biologically active, while minimizing the formation of the isomeric N-7 substituted byproduct. newdrugapprovals.orgzju.edu.cn Typically, direct alkylation of a purine moiety like 2-amino-6-chloropurine (ACP) results in a mixture of N-9 and N-7 isomers, with the N-9/N-7 ratio often being less than 6:1. newdrugapprovals.orgzju.edu.cn

Research has demonstrated that the nature of the substituent at the C-6 position of the purine ring plays a significant role in directing the incoming alkyl group. Bulky substituents at the C-6 position can sterically hinder the approach of the alkylating agent to the adjacent N-7 position. mdpi.comresearchgate.net This steric hindrance favors alkylation at the more accessible N-9 position, thereby improving the regioselectivity of the reaction. For instance, using a guanine precursor with a bulky O-diphenylcarbamoyl group at the C-6 position has been reported to enhance N-9 selectivity in glycosylation reactions, a principle applicable to alkylation. researchgate.net Similarly, while exploring N-alkylation of guanine precursors, it was noted that a bulky substituent at C-6, intended to sterically block N-7, could lead to high N-9 selectivity. mdpi.com This strategy of modifying the purine base is a key approach to overcoming the challenge of N-9/N-7 isomerism. zju.edu.cn

| C-6 Substituent | General Observation | Typical N-9/N-7 Ratio | Reference |

|---|---|---|---|

| -Cl (in 2-amino-6-chloropurine) | Forms both N-9 and N-7 isomers. | < 6:1 | zju.edu.cn |

| Bulky Groups (e.g., -O-Diphenylcarbamoyl) | Steric hindrance at N-7 favors N-9 alkylation. | Improved N-9 selectivity. | researchgate.net |

| -O-Carbamoyl | Reported to react with high N-9 selectivity in other N-functionalization reactions. | Equal or slightly poorer selectivity compared to -Cl in one study. | mdpi.com |

Comprehensive Synthesis Routes for 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (Penciclovir)

Multiple synthetic routes to Penciclovir have been developed, often focusing on efficiency, scalability, and stereochemical control. These routes vary in their choice of starting materials, reaction strategies, and use of protecting groups.

Starting Material Considerations

Guanine : As a readily available and inexpensive starting material, guanine is an attractive option. researchgate.netresearchgate.net However, its low solubility presents challenges. A common first step involves the chlorination of guanine to produce 2-amino-6-chloropurine, which is a more versatile intermediate. researchgate.netresearchgate.netgoogle.com

2-Amino-6-chloropurine (ACP) : This compound is a widely used intermediate in the synthesis of Penciclovir and its prodrug, Famciclovir (B1672041). newdrugapprovals.orgzju.edu.cngoogle.com The 6-chloro group serves as a leaving group that is later hydrolyzed to the hydroxyl group of the guanine ring system. google.com ACP is typically coupled with a suitable side-chain precursor to form the N-substituted purine. zju.edu.cntandfonline.com

Guanosine (B1672433) : Guanosine, produced industrially through fermentation, is another viable starting material. researchgate.net Synthetic strategies starting from guanosine often involve its conversion into more reactive intermediates, such as N2-acetyl-7-benzylguanine. researchgate.net

Sequential Reaction Strategies

The assembly of the Penciclovir molecule involves a sequence of carefully orchestrated chemical reactions.

Chlorination : When starting with guanine, a chlorination step is necessary to convert it to 2-amino-6-chloropurine. researchgate.netgoogle.com This is often achieved using reagents like phosphorus oxychloride. google.com

Alkylation/Coupling : The core reaction is the alkylation of the purine base at the N-9 position with the acyclic side chain. tandfonline.com This can be accomplished by reacting the purine with an alkyl halide side chain precursor, often in the presence of a base. newdrugapprovals.orgchemicalbook.com

Mitsunobu Reaction : To achieve higher regioselectivity for the N-9 isomer, the Mitsunobu reaction is frequently employed. zju.edu.cnresearchgate.net This reaction allows for the coupling of an alcohol (the side chain precursor) with the purine base under milder conditions, often leading to a high yield of the desired N-9 alkylated product. newdrugapprovals.orgzju.edu.cn

Reduction : Reduction reactions are crucial for elaborating the side chain. For example, ester groups in a side-chain precursor, such as triethyl 1,1,2-ethanetricarboxylate, are reduced using strong reducing agents like lithium aluminum hydride to yield the diol structure. chemicalbook.com Sodium borohydride (B1222165) has also been used in reduction steps. tandfonline.com

Hydrogenation : Catalytic hydrogenation is a common method for removing protecting groups, particularly benzyl (B1604629) groups, which are often used to protect hydroxyl or purine nitrogen functions during the synthesis. researchgate.netresearchgate.netprepchem.com

Hydrolysis : A final hydrolysis step is typically required to convert the 6-chloro group of the intermediate back to a hydroxyl group, thus forming the final guanine structure, and to remove any remaining protecting groups. google.comchemicalbook.comprepchem.com This is often done under acidic or basic conditions.

Esterification : While not a direct step in Penciclovir synthesis, esterification is a key reaction to convert Penciclovir into its prodrug, Famciclovir, by acetylating the hydroxyl groups on the side chain. researchgate.netresearchgate.net

Utilization of Protected Intermediates

To enhance selectivity and yield, various protecting group strategies are employed throughout the synthesis of Penciclovir.

N2-Acetyl-7-benzylguanine : This protected guanine derivative is a key intermediate in several industrial syntheses. researchgate.netnih.govresearchgate.net The benzyl group at the N-7 position effectively blocks alkylation at this site, directing the incoming side chain exclusively to the N-9 position. researchgate.nettandfonline.com The N-acetyl group protects the exocyclic amino group. Both protecting groups can be removed in later steps, typically via catalytic hydrogenolysis for the benzyl group and hydrolysis for the acetyl group, to yield pure Penciclovir without the need for chromatographic purification. researchgate.nettandfonline.com

Bis-Boc-2-amino-6-chloropurine : Protecting the amino groups of 2-amino-6-chloropurine with tert-butoxycarbonyl (Boc) groups is another effective strategy. newdrugapprovals.orgzju.edu.cn The resulting bis-Boc intermediate exhibits enhanced solubility in organic solvents and shows excellent reactivity and high N-9 selectivity in Mitsunobu coupling reactions with various alcohols. newdrugapprovals.orgzju.edu.cn This approach provides the desired N-9 alkylated product in high yield with minimal formation of the N-7 isomer. zju.edu.cn

Side-Chain Protecting Groups : The hydroxyl groups of the acyclic side chain are often protected before the coupling reaction with the purine base. A common strategy is to convert the diol into a cyclic acetal, such as a 2,2-dimethyl-1,3-dioxane. zju.edu.cnchemicalbook.com This protected intermediate is then coupled with the purine base, and the dioxane ring is subsequently removed by acid hydrolysis to regenerate the diol. chemicalbook.com

| Protected Intermediate | Purpose of Protection | Key Reaction Step | Reference |

|---|---|---|---|

| N2-Acetyl-7-benzylguanine | Blocks N-7 and N-2 positions to ensure selective N-9 alkylation. | Alkylation | researchgate.nettandfonline.comnih.gov |

| Bis-Boc-2-amino-6-chloropurine | Protects amino groups, improves solubility, and enhances N-9 selectivity. | Mitsunobu Reaction | newdrugapprovals.orgzju.edu.cn |

| 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane | Protects the diol of the acyclic side chain. | Alkylation / Mitsunobu Reaction | zju.edu.cnchemicalbook.com |

Biochemical Transformations of Famciclovir to 9 4 Hydroxy 3 Hydroxymethyl Butyl Guanine

Enzymatic Deacetylation Pathways Leading to Hydroxylated Intermediates

The initial phase in the activation of famciclovir (B1672041) is its rapid and extensive deacetylation. This hydrolysis of the two ester groups is catalyzed by esterase enzymes. nih.gov This enzymatic action occurs during first-pass metabolism, with evidence suggesting it takes place in locations such as the intestine, blood, or liver. nih.govescholarship.orgresearchgate.net The process leads to the formation of a crucial, yet still inactive, intermediate compound. escholarship.orgnih.gov

The primary product of famciclovir's deacetylation is 6-Deoxy-9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, a compound also identified by the code BRL 42359. nih.govmedchemexpress.com This intermediate is the direct precursor to penciclovir (B1679225). nih.gov Studies have shown that after oral administration of famciclovir, BRL 42359 is one of the main compounds consistently detected in plasma, alongside the final active metabolite, penciclovir. escholarship.orgnih.gov Research in rats demonstrated that the bioavailability of penciclovir from orally administered BRL 42359 was significantly higher than from penciclovir itself, though less than that from famciclovir, highlighting the importance of the prodrug strategy. nih.gov

Table 1: Comparative Bioavailability of Penciclovir from Different Precursors in Rats This table illustrates the percentage of penciclovir that becomes systemically available after oral administration of different compounds.

| Orally Administered Compound | Resulting Penciclovir Bioavailability (%) | Reference |

|---|---|---|

| Penciclovir | 1.5% | nih.gov |

| BRL 42359 | 9% | nih.gov |

| Famciclovir (BRL 42810) | 41% | nih.gov |

Oxidative Conversion Mechanisms Affecting Hydroxylated Purine (B94841) Rings

Following deacetylation, the intermediate BRL 42359 undergoes a critical oxidation step. This reaction targets the purine ring system, specifically at the 6-position, converting the 6-deoxy structure into the 6-oxo moiety characteristic of guanine (B1146940) and, consequently, penciclovir. nih.govnih.govacs.org This oxidation is the final step in the formation of the active antiviral drug penciclovir. nih.govacs.org

The conversion of BRL 42359 to penciclovir is catalyzed by the enzyme aldehyde oxidase, which is predominantly located in the liver cytosol. drugbank.comnih.govnih.gov Research has provided strong evidence that aldehyde oxidase, and not the related enzyme xanthine (B1682287) oxidase, is responsible for this 6-oxidation reaction in humans. nih.gov In vitro studies using human liver cytosol demonstrated that this oxidation occurs rapidly and follows Michaelis-Menten kinetics with a Kₘ of approximately 115 µM. nih.gov The reaction was effectively inhibited by known aldehyde oxidase inhibitors like menadione (B1676200) and isovanillin, but not by the xanthine oxidase inhibitor allopurinol. nih.gov This enzymatic specificity is a key feature of famciclovir's metabolic pathway. nih.gov

Table 2: Inhibition of BRL 42359 Oxidation in Human Liver Cytosol This table shows the concentration of inhibitors required to reduce the rate of the BRL 42359 to penciclovir conversion by 50% (IC₅₀).

| Inhibitor | Target Enzyme | IC₅₀ (at 4 µM BRL 42359) | Reference |

|---|---|---|---|

| Menadione | Aldehyde Oxidase | 7 µM | nih.gov |

| Isovanillin | Aldehyde Oxidase | 15 µM | nih.gov |

| Allopurinol | Xanthine Oxidase | No significant inhibition | nih.gov |

Intracellular Phosphorylation Cascades of 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine

Once formed, penciclovir must be further activated within host cells to exert its antiviral effect. This activation occurs through a series of phosphorylation events, transforming penciclovir into its active triphosphate form. patsnap.comdrugbank.comfda.gov This process is highly selective for cells infected with certain viruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), which is a cornerstone of the drug's mechanism of action. nih.govhres.ca

The initial and rate-limiting step in the intracellular activation of penciclovir is its conversion to penciclovir monophosphate. fda.govdrugbank.comfda.gov This reaction is efficiently catalyzed by a viral-encoded enzyme, thymidine (B127349) kinase (TK). nih.govfda.govsnmjournals.org Because this enzyme is present in cells infected with HSV or VZV, penciclovir is selectively phosphorylated to high levels in these cells, while remaining largely inactive in uninfected cells, which lack the viral TK. nih.govpatsnap.comhres.ca This selective phosphorylation is a critical factor for the drug's antiviral selectivity and low toxicity to normal cells. patsnap.comhres.capixorize.com

Following the initial monophosphorylation by viral TK, host cellular enzymes take over. drugbank.comfda.govhres.ca Cellular kinases further phosphorylate penciclovir monophosphate, first to a diphosphate (B83284) form and subsequently to the active penciclovir triphosphate. patsnap.comdrugbank.comfda.govncats.io It is this triphosphate form that acts as the direct inhibitor of viral DNA synthesis. patsnap.comdrugbank.com Penciclovir triphosphate is notably stable within infected cells, with a long intracellular half-life that can range from 7 to 20 hours depending on the virus type. fda.govdrugbank.com This stability contributes to the prolonged inhibition of viral replication. asm.org

Table 3: Intracellular Half-life of Penciclovir Triphosphate This table shows the duration for which penciclovir triphosphate persists within different types of virus-infected cells in culture.

| Virus-Infected Cell Type | Intracellular Half-life | Reference |

|---|---|---|

| HSV-1 | 10 hours | fda.gov |

| HSV-2 | 20 hours | fda.gov |

| VZV | 7 hours | fda.gov |

Molecular and Cellular Mechanisms of Action of 9 4 Hydroxy 3 Hydroxymethyl Butyl Guanine Triphosphate

Inhibition of Viral DNA Polymerase Activity

Penciclovir (B1679225) triphosphate is a potent inhibitor of viral DNA polymerase, the enzyme essential for the replication of the viral genome. patsnap.comnih.gov Its inhibitory action involves two primary mechanisms: competitive inhibition with natural substrates and the disruption of DNA chain elongation.

As a structural analogue of guanine (B1146940), penciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP). asm.orgnih.govpediatriconcall.com It vies for the active site of the viral DNA polymerase, and its binding affinity (Ki) for viral DNA polymerases, such as those from herpes simplex virus (HSV) and varicella-zoster virus (VZV), is significantly higher than for host-cell DNA polymerases. asm.orgnih.govhres.ca This competitive inhibition effectively reduces the rate of viral DNA synthesis. nih.govhpra.ie

Studies have quantified this selective inhibition. For instance, the Ki values of (S)-penciclovir-triphosphate for HSV-1 and HSV-2 DNA polymerases were found to be 8.5 µM and 5.8 µM, respectively. nih.gov In contrast, the Ki value for cellular DNA polymerase α was significantly higher at 175 µM, demonstrating a much lower affinity for the host enzyme. nih.gov This selectivity ensures that the antiviral action is primarily directed at infected cells, minimizing effects on uninfected host cells. hres.ca

Table 1: Inhibition Constants (Ki) of Penciclovir Triphosphate for Viral and Cellular DNA Polymerases

| Enzyme | Ki Value (µM) |

|---|---|

| HSV-1 DNA Polymerase | 8.5 nih.gov |

| HSV-2 DNA Polymerase | 5.8 nih.gov |

| Cellular DNA Polymerase α | 175 nih.gov |

Data sourced from studies on (S)-penciclovir-triphosphate.

Once penciclovir triphosphate is incorporated into the growing viral DNA strand, it disrupts the normal process of chain elongation. e-lactancia.orghres.capatsnap.com Unlike obligate chain terminators such as acyclovir (B1169) triphosphate, which lack a 3'-hydroxyl group, penciclovir possesses this group. asm.orgnih.govuonbi.ac.ke Therefore, it is not an absolute chain terminator. nih.govuonbi.ac.ke

Instead, after its incorporation, it allows for the limited addition of at least one more nucleotide before DNA synthesis is halted. hres.casemanticscholar.org The presence of the penciclovir molecule within the DNA chain appears to sterically hinder the polymerase, preventing the efficient continuation of replication. hres.cauonbi.ac.ke This leads to the formation of non-functional, truncated viral DNA strands, thereby inhibiting viral replication. e-lactancia.orghpra.ie

Selective Activity Profile in Virus-Infected Cellular Systems

The selective antiviral activity of penciclovir is critically dependent on its preferential activation within virus-infected cells. e-lactancia.orgpatsnap.comhres.ca Penciclovir itself is inactive and requires a three-step phosphorylation process to be converted into its active triphosphate form. hres.cadrugbank.com

The crucial first step, the conversion of penciclovir to penciclovir monophosphate, is efficiently catalyzed by viral thymidine (B127349) kinase (TK), an enzyme produced by herpesviruses like HSV and VZV. karger.come-lactancia.orghpra.ie In uninfected cells, which lack viral TK, penciclovir is a very poor substrate for cellular kinases, resulting in only barely detectable levels of the triphosphate form. e-lactancia.orgnih.govnih.gov This initial selective phosphorylation is the cornerstone of penciclovir's specificity, ensuring that high concentrations of the active drug accumulate predominantly in infected cells where the viral enzyme is present. e-lactancia.orgpatsnap.com Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate is carried out by cellular kinases. hres.cahpra.iedrugbank.com

This targeted activation minimizes the impact on uninfected host cells and contributes to the compound's favorable profile. e-lactancia.orgpatsnap.com

Intracellular Kinetic Profile and Stability of the Triphosphate Metabolite

A key feature of penciclovir's mechanism is the remarkable stability and long intracellular half-life of its active triphosphate metabolite. karger.comnih.gov Once formed within infected cells, penciclovir triphosphate is trapped and persists for extended periods, even after the parent drug is removed from the extracellular environment. karger.comnih.gov

The intracellular half-life of penciclovir triphosphate is significantly longer than that of acyclovir triphosphate. karger.comnih.gov In HSV-1-infected cells, the half-life is approximately 10 hours, and in HSV-2-infected cells, it is about 20 hours. drugbank.comnih.govfda.gov For VZV-infected cells, the half-life is reported to be between 7 and 14 hours. nih.govnih.gov This prolonged intracellular presence of the active metabolite ensures sustained inhibition of viral DNA polymerase. karger.comnih.gov This stability is believed to contribute to its potent and prolonged antiviral effects. uonbi.ac.keresearchgate.net

Table 2: Intracellular Half-life of Penciclovir Triphosphate in Virus-Infected Cells

| Infected Cell Type | Intracellular Half-life (hours) |

|---|---|

| HSV-1 | 10 nih.govfda.gov |

| HSV-2 | 20 nih.govfda.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acyclovir |

| Acyclovir triphosphate |

| Deoxyguanosine triphosphate (dGTP) |

| Famciclovir (B1672041) |

| Guanine |

| Penciclovir |

| Penciclovir monophosphate |

Structural and Theoretical Studies of Hydroxylated Purine Analogues

Structure-Activity Relationship (SAR) Investigations of Side Chain and Purine (B94841) Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to a molecule, such as famciclovir (B1672041), impact its biological activity. These investigations systematically alter the side chains and the core purine structure to identify key functional groups and structural motifs responsible for therapeutic effects.

For purine analogues, modifications to the side chain have shown a significant role in their inhibitory action against enzymes like purine nucleoside phosphorylase (PNP). mazums.ac.ir Research on related compounds, such as acyclovir (B1169), has demonstrated that introducing bulky polar groups to the side chain can lead to better binding affinities compared to substitutions with halogens. mazums.ac.ir Specifically, hydroxyl groups on the side chain are considered important for tight binding with the target enzyme. mazums.ac.ir

The purine ring itself serves as a critical scaffold for interaction. Modifications at various positions on the purine ring can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, in a series of 6-oxopurine derivatives, the introduction of different substituents at various positions of the purine ring led to varied inhibitory activities against herpes virus thymidine (B127349) kinase (TK). mdpi.com

The following table summarizes the impact of certain modifications on the activity of purine analogues, based on findings from related compounds:

| Modification Site | Modification Type | Observed Effect on Activity |

| Side Chain | Addition of bulky polar groups | Increased binding affinity mazums.ac.ir |

| Side Chain | Replacement of hydroxyl groups | Reduced antiviral activity slideshare.net |

| Purine Ring (Position R2) | Introduction of a methoxy (B1213986) group | Increased activity against HSV-1 TK, decreased against HSV-2 TK mdpi.com |

| Purine Ring (Position R2) | Replacement with trifluoromethyl group | Increased activity against HSV-1 TK, no significant effect on HSV-2 TK mdpi.com |

These findings underscore the importance of both the side chain and the purine core in defining the biological activity of these analogues.

Crystal and Molecular Structure Analysis of Related Compounds (e.g., Famciclovir and Penciclovir)

The three-dimensional arrangement of atoms in a molecule, determined through crystal and molecular structure analysis, provides invaluable insights into its physical properties and biological function. For famciclovir and its active metabolite, penciclovir (B1679225), X-ray crystallography has been a key technique.

While extensive structural data for famciclovir has been limited, a crystal structure of its hydrated form is available. mdpi.comresearchgate.net More recently, single-crystal and variable-temperature X-ray diffraction experiments have successfully determined the crystal structure of the commercially used anhydrous form I of famciclovir. mdpi.comresearchgate.net These studies are crucial as different crystalline forms can exhibit different properties, such as oral bioavailability and compressibility. mdpi.comresearchgate.net

The molecular structure of penciclovir has also been characterized, revealing key features of this acyclic guanine (B1146940) analogue. semanticscholar.org The analysis of these structures helps in understanding the conformational flexibility of the side chain and the hydrogen bonding patterns, which are critical for their interaction with viral enzymes. nih.gov

Key structural details from crystallographic studies of related compounds are presented below:

| Compound | Crystallographic Form | Key Structural Features |

| Famciclovir | Anhydrous Form I | Two characteristic N-H···N hydrogen bonds in the solid state. researchgate.net |

| Famciclovir | Hydrated Form | One known crystal structure reported. mdpi.comresearchgate.net |

| Penciclovir | Crystalline | Solid-state characterization shows a melting point of 278.27 °C. semanticscholar.org |

Theoretical Approaches to Understanding Molecular Interactions

Theoretical and computational methods are powerful tools for investigating the molecular interactions of purine analogues at an atomic level. These approaches complement experimental data and provide a deeper understanding of the forces driving ligand-receptor binding.

Quantum mechanics and molecular docking simulations are employed to study the interactions between purine analogues and their target enzymes. mazums.ac.ir These studies can predict binding affinities and identify key amino acid residues involved in the interaction. For example, in the case of acyclovir analogues, docking studies revealed that modifications increasing hydrogen bonding capacity and interactions with specific residues like His257 and Tyr88 enhance binding to PNP. mazums.ac.ir

Furthermore, theoretical models can be used to calculate various physicochemical parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of hydrogen bond donors and acceptors. heteroletters.org These parameters help in designing pharmacophores and predicting the interaction potential of new derivatives. heteroletters.org

Theoretical studies have also been used to understand the interactions of purine and pyrimidine (B1678525) compounds in aqueous solutions, which is relevant to their behavior in biological systems. acs.org

Polymorphism Studies of Related Anhydrous Forms (e.g., Famciclovir)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have distinct physical and chemical properties. Famciclovir is known to exhibit polymorphism, with at least three anhydrous forms (I, II, and III) reported. cbg-meb.nl

The commercially available form is anhydrous form I. mdpi.comum.edu.mt The occurrence of different polymorphs can be influenced by manufacturing processes, particularly the drying of hydrated famciclovir. mdpi.com The main challenge arises from the fact that the wet product's melting point is below the boiling point of water, necessitating a carefully controlled, slow drying process to prevent the formation of other polymorphic forms. mdpi.com

Variable-temperature X-ray diffraction studies have been instrumental in identifying and characterizing these different forms. mdpi.comresearchgate.net These studies have not only led to the structure determination of anhydrous form I but also to the discovery of a new crystal form, form IV, which appears to form after a specific cycle of cooling and heating. mdpi.comresearchgate.net

The table below summarizes the known anhydrous forms of famciclovir and their method of formation:

| Polymorph | Method of Formation | Structural Information |

| Form I | Heating to 70°C or recrystallization from isopropanol, diethylether, or acetonitrile. researchgate.net | Crystal structure determined. mdpi.comresearchgate.net |

| Form II | Recrystallization of form I from a solution in methanol. researchgate.net | No crystal structure reported. researchgate.net |

| Form III | Serendipitously discovered during drying of hydrated famciclovir. mdpi.com | No crystal structure reported. mdpi.com |

| Form IV | Formed after combined cooling and heating cycles. mdpi.comresearchgate.net | Structure determination is underway. researchgate.net |

Understanding the polymorphic landscape of famciclovir is essential for ensuring the consistent quality and performance of the drug product.

Analytical Methodologies for Research and Characterization of Hydroxylated Forms

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of hydroxy famciclovir (B1672041), enabling its separation from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are particularly powerful tools in this context.

Reverse-phase HPLC (RP-HPLC) is a widely developed method for the quantification of famciclovir and its related compounds. nih.govresearchgate.nethumanjournals.com Method development focuses on optimizing chromatographic conditions to achieve efficient separation and peak resolution. A typical HPLC system for this analysis utilizes a C18 column, which is a nonpolar stationary phase. nih.gov

The mobile phase composition is a critical parameter, often consisting of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, such as phosphate buffer. nih.govijpsjournal.com The pH of the mobile phase is carefully controlled, for instance, by adjusting it to 3.05 with orthophosphoric acid, to ensure consistent retention times and peak shapes. nih.gov Detection is commonly performed using a UV detector at a specific wavelength where the analyte exhibits maximum absorbance, such as 221 nm or 242 nm. nih.govresearchgate.net The flow rate is typically maintained around 1.0 mL/min. nih.gov

Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines. nih.govwisdomlib.org Key validation parameters include:

Linearity: Establishing a proportional relationship between detector response and analyte concentration over a specific range. ijpsjournal.com

Precision: Assessing the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net

Accuracy: Determining the closeness of the test results obtained by the method to the true value. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Robustness: Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netwisdomlib.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

Table 1: Typical HPLC Method Parameters for Famciclovir Analysis

| Parameter | Conditions | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | RP-C18 | nih.gov |

| Mobile Phase | Methanol and Water (75:25 v/v), pH 3.05 with orthophosphoric acid | |

| 50 mM Monobasic Phosphate Buffer and Methanol (50:50 v/v), pH 3.05 | nih.gov | |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Absorbance at 221 nm or 242 nm | nih.gov |

| Validation | According to ICH guidelines (linearity, precision, accuracy, etc.) | nih.govwisdomlib.org |

For comprehensive metabolite profiling and the sensitive detection of hydroxylated forms of famciclovir, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers superior separation efficiency and selectivity compared to conventional HPLC. semanticscholar.orgmdpi.comresearchgate.net

UPLC-MS/MS methods can be developed using different chromatographic modes, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), to accommodate the diverse physicochemical properties of antiviral drugs and their metabolites. semanticscholar.orgmdpi.com For instance, an optimized RP-UPLC separation might use a BEH Shield RP18 stationary phase with a gradient elution of formic acid in acetonitrile and water. semanticscholar.orgmdpi.comresearchgate.net A HILIC separation could be achieved with a Cortecs HILIC column and a gradient of ammonium formate and acetonitrile. semanticscholar.orgmdpi.com While RP-UPLC-MS/MS often provides better separation selectivity, HILIC-UPLC-MS/MS can exhibit significantly higher sensitivity for many compounds. semanticscholar.orgmdpi.comresearchgate.net Tandem mass spectrometry is essential for the structural confirmation and quantification of metabolites, and fragmentation patterns can be used to identify degradation products and metabolites. impactfactor.org

Table 2: UPLC-MS/MS Conditions for Antiviral Metabolite Analysis

| Parameter | Reversed-Phase (RP) Mode | Hydrophilic Interaction (HILIC) Mode | Source(s) |

| Stationary Phase | BEH Shield RP18 | Cortecs HILIC | semanticscholar.orgmdpi.com |

| Mobile Phase A | 25 mmol/L Formic Acid in Water | 25 mmol/L Ammonium Formate (pH 3) | semanticscholar.orgmdpi.com |

| Mobile Phase B | 25 mmol/L Formic Acid in Acetonitrile | Acetonitrile | semanticscholar.orgmdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | semanticscholar.orgmdpi.com |

| Key Advantage | Superior separation selectivity | Substantially higher sensitivity | semanticscholar.orgmdpi.comresearchgate.net |

Spectroscopic Approaches in Structural and Quantitative Analysis

Spectroscopic methods are indispensable for both the quantification and the solid-state characterization of pharmaceutical compounds like hydroxy famciclovir.

UV-Visible spectrophotometry is a simple, rapid, and economical method used for the quantitative estimation of famciclovir in bulk and pharmaceutical forms. researchgate.netijarsct.co.in The principle of this method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net

The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax). For famciclovir, the λmax can vary depending on the solvent used; for example, it is 223 nm in ethanol and 225 nm in 0.1 N HCl. researchgate.net Another study reported an absorption maximum at 312 nm. ijpsjournal.com The method is typically validated for linearity over a specific concentration range, such as 2-10 μg/mL. researchgate.netijarsct.co.in These validated methods are shown to be accurate and precise, with no interference from common pharmaceutical excipients. researchgate.net

Table 3: Parameters for UV-Visible Spectrophotometric Quantification of Famciclovir

| Parameter | Details | Source(s) |

| Instrument | Double Beam UV-Visible Spectrophotometer | researchgate.netijarsct.co.in |

| Solvents | Ethanol, 0.1 N HCl | researchgate.net |

| λmax | 223 nm (in Ethanol), 225 nm (in 0.1 N HCl), 312 nm | ijpsjournal.comresearchgate.net |

| Linearity Range | 2-10 μg/mL | researchgate.netijarsct.co.in |

| Correlation Coefficient | >0.998 | researchgate.netijarsct.co.in |

X-ray Powder Diffraction (XRPD) is a critical technique for the solid-state characterization of crystalline pharmaceutical compounds. americanpharmaceuticalreview.com It is used to identify different crystalline forms, known as polymorphs, which can have distinct physical and chemical properties, including solubility and stability. google.commdpi.com Each crystalline form produces a unique diffraction pattern, characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. americanpharmaceuticalreview.commdpi.com

In the case of famciclovir, several anhydrous crystalline forms (Form I, II, and III) have been identified and characterized by XRPD. google.com For example, Form I is characterized by prominent peaks at 15.5 and 15.9 degrees 2θ, while Form II shows characteristic peaks at 16.2 and 16.4 degrees 2θ. google.com Form III, a methanol solvate, is identified by peaks at 6.6 and 13.0 degrees 2θ. google.com This technique is fundamental in solid-form screening and selection to ensure the consistency and quality of the drug substance. americanpharmaceuticalreview.commdpi.com

Table 4: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Famciclovir Crystalline Forms

| Crystalline Form | Characteristic Peaks (±0.2 deg. 2θ) | Other Observed Peaks (±0.2 deg. 2θ) | Source(s) |

| Form I | 15.5, 15.9 | 8.2, 10.4, 14.5, 17.0, 17.7, 19.5, 20.6, 21.1, 22.3, 23.0, 23.9, 24.4, 25.6, 26.5, 28.6, 29.0, 32.6 | google.com |

| Form II | 16.2, 16.4 | 8.3, 14.6, 17.0, 17.8, 19.3, 19.7, 20.7, 21.2, 24.5, 25.6, 26.5, 28.5, 32.6 | google.com |

| Form III (Methanol Solvate) | 6.6, 13.0 | 15.9, 16.7, 17.9, 18.4, 19.1, 19.6, 22.1, 22.8, 23.1, 24.5, 25.0, 26.2, 28.4, 28.8 | google.com |

Electrochemical Detection Methods for Research Applications

Electrochemical sensors offer a promising alternative for the determination of antiviral drugs due to their high sensitivity, rapid analysis time, simplicity, and low cost. researchgate.netiapchem.orgfrontiersin.org These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. nih.govnih.gov

For research applications involving hydroxylated metabolites, electrochemical sensors can be developed using various types of electrodes, such as carbon paste electrodes (CPE) or glassy carbon electrodes (GCE). iapchem.orgnih.gov The performance of these sensors is often enhanced by modifying the electrode surface with nanomaterials like reduced graphene oxide, metal oxides (e.g., TiO2, CdO), or metallic nanoparticles (e.g., Au). frontiersin.orgnih.gov These modifications can improve the kinetics of the electron transfer process and increase the electroactive surface area, leading to enhanced sensitivity. nih.govnih.gov

Analytical performance is typically evaluated using voltammetric techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV). frontiersin.orgnih.gov These methods can achieve low detection limits, often in the sub-micromolar range, and demonstrate good linearity over a wide concentration range. frontiersin.orgnih.gov

Table 5: Example of an Electrochemical Sensor for Antiviral Drug (Acyclovir) Detection

| Parameter | Details | Source(s) |

| Sensor | rGO–TiO2–Au nanocomposite-modified glassy carbon electrode (rGO–TiO2–Au/GCE) | frontiersin.org |

| Analyte | Acyclovir (B1169) (ACV) | frontiersin.org |

| Technique | Linear Sweep Voltammetry (LSV) | frontiersin.org |

| Optimal pH | 6.0 (Phosphate Buffer) | frontiersin.org |

| Linear Range | 1–100 µM | frontiersin.org |

| Limit of Detection | 0.3 µM | frontiersin.org |

| Application | Determination in tablet samples | frontiersin.org |

Application of Quality by Design (QbD) Principles in Analytical Method Development

The development of analytical methods for characterizing the hydroxylated metabolites of famciclovir, key intermediates in its conversion to the active antiviral agent penciclovir (B1679225), benefits significantly from the implementation of Quality by Design (QbD) principles. wisdomlib.org QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. wisdomlib.org For analytical methods, this ensures that the procedure is well understood, robust, and consistently delivers reliable data.

The primary goal in this context is to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying famciclovir, its hydroxylated intermediates (e.g., mono-deacetylated famciclovir), the active metabolite penciclovir, and any potential degradation products or synthesis-related impurities. rjptonline.org

Defining the Analytical Target Profile (ATP)

The first step in the QbD approach is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of the analytical method. For the analysis of hydroxylated forms of famciclovir, the ATP would include:

Analyte Specificity: The method must be able to resolve the parent drug, famciclovir, from its key hydroxylated metabolite, penciclovir, and other related substances like the mono-deacetylated intermediate.

Accuracy and Precision: The method must provide accurate and precise measurements of the analytes over a specified concentration range.

Sensitivity: The limits of detection (LOD) and quantification (LOQ) must be adequate for the intended purpose, such as impurity profiling or pharmacokinetic studies.

Robustness: The method's performance should remain unaffected by small, deliberate variations in method parameters. rjptonline.org

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs)

Based on the ATP, the Critical Quality Attributes (CQAs) of the analytical method are identified. These are the properties of the method that must be controlled to ensure the desired quality. For an HPLC method, CQAs typically include resolution between critical peak pairs, peak tailing factor, and retention time.

A risk assessment is then performed to identify the Critical Method Parameters (CMPs)—the input variables that have a significant impact on the CQAs. For a reversed-phase HPLC method, potential CMPs include:

Mobile phase composition (e.g., percentage of organic solvent).

pH of the aqueous buffer.

Column temperature.

Flow rate.

Design of Experiments (DoE) and Method Design Space

To understand the relationships between CMPs and CQAs, Design of Experiments (DoE) is employed. wisdomlib.org Experimental designs, such as Plackett-Burman for screening significant factors or Box-Behnken for optimization, allow for the systematic study of multiple parameters simultaneously. wisdomlib.org This approach is more efficient and provides more information than the traditional one-factor-at-a-time (OFAT) approach.

For instance, a Box-Behnken design could be used to optimize the separation of penciclovir and a mono-hydroxylated intermediate. The factors and their levels might be established as shown in the table below.

Table 1: Factors and Levels for Box-Behnken Experimental Design

| Factor | Code | Low (-1) | Medium (0) | High (+1) |

|---|---|---|---|---|

| Acetonitrile Concentration (%) | A | 20 | 25 | 30 |

| Buffer pH | B | 3.0 | 4.0 | 5.0 |

The responses (CQAs) measured would be the resolution between the two compounds and the tailing factor of the penciclovir peak. The data from the experimental runs would be used to generate mathematical models that describe the relationship between the factors and responses.

Table 2: Hypothetical Experimental Design and Response Data

| Run | Factor A (%) | Factor B (pH) | Factor C (°C) | Response 1 (Resolution) | Response 2 (Tailing Factor) |

|---|---|---|---|---|---|

| 1 | 20 | 3.0 | 40 | 2.1 | 1.3 |

| 2 | 30 | 3.0 | 40 | 2.8 | 1.2 |

| 3 | 20 | 5.0 | 40 | 1.9 | 1.4 |

| 4 | 30 | 5.0 | 40 | 2.5 | 1.1 |

| 5 | 20 | 4.0 | 35 | 2.3 | 1.2 |

| 6 | 30 | 4.0 | 35 | 2.9 | 1.1 |

| 7 | 20 | 4.0 | 45 | 2.0 | 1.3 |

| 8 | 30 | 4.0 | 45 | 2.7 | 1.0 |

| 9 | 25 | 3.0 | 35 | 2.6 | 1.1 |

| 10 | 25 | 5.0 | 35 | 2.2 | 1.2 |

| 11 | 25 | 3.0 | 45 | 2.4 | 1.0 |

| 12 | 25 | 5.0 | 45 | 2.1 | 1.3 |

| 13 | 25 | 4.0 | 40 | 2.8 | 1.0 |

| 14 | 25 | 4.0 | 40 | 2.8 | 1.0 |

From this data, a "Method Design Space" is established. The Design Space is the multidimensional combination and interaction of input variables (CMPs) that have been demonstrated to provide assurance of quality. Working within this Design Space is not considered a change and does not require regulatory re-filing, which provides operational flexibility.

Control Strategy and Continuous Improvement

The final step is to define a control strategy for the routine execution of the method. This includes setting system suitability criteria (e.g., minimum resolution, maximum tailing factor) to ensure the method is performing as expected before each use. The QbD approach also incorporates a lifecycle management concept, where the method's performance is continuously monitored, and adjustments are made as needed to ensure it remains robust and reliable.

By applying QbD principles, a highly robust and well-understood analytical method can be developed for the characterization of this compound and its related hydroxylated forms, ensuring reliable data for quality control, stability studies, and pharmacokinetic assessments.

Preclinical and in Vitro Investigation of Hydroxylated Analogues in Research Models Excluding Clinical Outcomes

Metabolism and Bioconversion in Non-Human Animal Models

Famciclovir (B1672041), a prodrug, undergoes a two-step bioconversion process to its active form, penciclovir (B1679225). This transformation involves initial deacetylation followed by oxidation. While famciclovir itself shows no antiviral properties, its conversion to penciclovir is crucial for its therapeutic effect.

In various animal models, including rats and dogs, famciclovir is rapidly absorbed and converted to penciclovir. nih.govnih.gov Studies in these models have been instrumental in understanding the metabolic pathway. Following oral administration, famciclovir is deacetylated to 6-deoxypenciclovir (B18198) (BRL 42359), which is then oxidized by aldehyde oxidase to form penciclovir. hres.caresearchgate.net This enzymatic conversion primarily occurs in the liver. researchgate.net

The metabolism of famciclovir and its analogues can differ across species. For instance, investigations into ocular drug metabolism have revealed significant variations in the activity of enzymes like carboxylesterase and aldehyde oxidase between humans, rabbits, and pigs. uef.fi Such differences underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.

Biochemical and Cellular Assays for Target Interaction and Replication Inhibition

Assessment of Phosphorylation in Cell Culture Systems

The antiviral activity of penciclovir, the active metabolite of famciclovir, is dependent on its phosphorylation within virus-infected cells. In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), viral thymidine (B127349) kinase (TK) selectively phosphorylates penciclovir to its monophosphate form. drugbank.comnih.gov Cellular kinases then further convert the monophosphate to the active triphosphate form. drugbank.commedscape.com

Cell culture studies have demonstrated that this phosphorylation process is highly efficient in infected cells compared to uninfected cells, where phosphorylation of penciclovir is minimal. nih.govresearchgate.net This selective phosphorylation is a key factor in the drug's safety profile. nih.govnih.gov The resulting penciclovir triphosphate is notably stable within infected cells, with a prolonged intracellular half-life, which contributes to its sustained antiviral effect. nih.govmedscape.com For instance, the intracellular half-life of penciclovir triphosphate in HSV-2 infected cells has been reported to be up to 20 hours. medscape.com

Evaluation of DNA Polymerase Inhibition in Cell-Free Enzyme Assays

Cell-free enzyme assays have been instrumental in defining the mechanism of action of penciclovir triphosphate at the molecular level. These assays have shown that penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase. drugbank.comresearchgate.net It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. drugbank.comnih.gov

While penciclovir triphosphate has a lower affinity for HSV DNA polymerase compared to acyclovir (B1169) triphosphate, this is compensated by the much higher intracellular concentrations of penciclovir triphosphate achieved in infected cells. nih.govnih.gov In the context of hepatitis B virus (HBV), which does not encode a viral thymidine kinase, the selectivity of penciclovir appears to operate at the level of the DNA polymerase. nih.gov Studies have indicated that HBV DNA polymerase is more sensitive to inhibition by penciclovir triphosphate than cellular DNA polymerases. nih.gov

Biochemical assays have also been employed to assess the impact of mutations in the viral polymerase on drug sensitivity. For example, specific mutations in the HBV polymerase have been shown to confer resistance to famciclovir by reducing the inhibitory activity of penciclovir triphosphate. nih.gov

In Vitro Cytotoxicity Assessments in Relevant Cell Lines

In vitro cytotoxicity assays are a critical component of preclinical evaluation to ensure that the antiviral effects of a compound are not due to general toxicity to host cells. Studies on various cell lines, including Crandell-Rees Feline Kidney (CRFK) cells, have been conducted to assess the cytotoxicity of famciclovir and its metabolites. escholarship.orgnih.gov

In these studies, famciclovir and its intermediate metabolite, BRL 42359, showed no signs of in vitro cytotoxicity at the concentrations tested. escholarship.orgnih.gov Similarly, penciclovir, the active metabolite, demonstrated low cytotoxicity. escholarship.orgnih.gov For example, in one study, more than 88% of CRFK cells remained viable after 72 hours of exposure to high concentrations of famciclovir, BRL 42359, or penciclovir, and no morphological evidence of cytotoxicity was observed. escholarship.orgnih.gov These findings confirm the selective action of the drug against virus-infected cells.

Q & A

Q. What experimental models are used to evaluate famciclovir’s antiviral mechanism, and how are enzymatic assays optimized for this purpose?

Famciclovir, a prodrug of penciclovir, inhibits viral DNA polymerase via phosphorylation by viral thymidine kinase. Experimental models include:

- In vitro assays : HSV-1/2-infected cell lines (e.g., Vero cells) to measure IC50 values. Viral replication inhibition is quantified via plaque reduction assays or qPCR .

- Enzymatic assays : Purified thymidine kinase is used to measure conversion rates of famciclovir to penciclovir monophosphate. Kinetic parameters (Km, Vmax) are derived using spectrophotometric or radiometric methods .

- Animal models : Murine HSV latency/reactivation models (e.g., footpad inoculation) assess famciclovir’s efficacy in reducing viral shedding .

Q. How should pharmacokinetic studies of famciclovir be designed to account for species-specific metabolic differences?

Key considerations:

- Sampling intervals : Frequent blood collection (e.g., 0.25–24 hours post-dose) to capture rapid absorption phases and metabolite conversion, as seen in feline studies .

- Analytical methods : LC-MS/MS with a lower quantification limit (e.g., 25 ng/mL) to detect low plasma penciclovir levels in species with poor bioavailability (e.g., cats) .

- Dose normalization : Adjust for molecular weight differences between famciclovir (321.33 g/mol) and penciclovir (253.26 g/mol) when calculating bioavailability .

Q. What methodological standards ensure reliable quantification of famciclovir purity in preclinical formulations?

HPLC-UV protocols must meet stringent validation criteria:

- System suitability : Column efficiency ≥20,000 theoretical plates, tailing factor ≤1.5, and resolution ≥1.5 between impurities (e.g., propionyl famciclovir and 6-chloro famciclovir) .

- Linearity : Correlation coefficient (r²) ≥0.99 for calibration curves across 50–150% of target concentration .

- Impurity thresholds : Individual impurities ≤0.5%, total impurities ≤1.0% .

Advanced Research Questions

Q. How do metabolic pathway saturation effects in cats influence famciclovir dosing strategies, and how can these be modeled pharmacokinetically?

In cats, hepatic aldehyde oxidase deficiency limits BRL 42359 (famciclovir intermediate) conversion to penciclovir, causing nonlinear pharmacokinetics:

- Noncompartmental analysis : Calculate AUC0→τ using trapezoidal integration and estimate bioavailability (12.5–57% in cats) .

- Compartmental modeling : Use open mammillary models with nonlinear elimination terms to simulate saturation kinetics. Akaike information criterion (AIC) validates model fit .

- Dose optimization : Higher doses (90 mg/kg vs. 40 mg/kg) may overcome metabolic saturation, improving clinical outcomes despite low penciclovir bioavailability .

Q. What statistical approaches resolve contradictions between in vitro cytotoxicity data and in vivo safety profiles of famciclovir metabolites?

- In vitro-in vivo extrapolation (IVIVE) : Compare CRFK cell viability data (no cytotoxicity at 10× IC50) with clinical adverse event rates (e.g., 17% mild GI effects in cats) using Bayesian probability models .

- Dose-response modeling : Apply Hill equations to reconcile high in vitro IC50 values (e.g., 10 µM) with safe plasma concentrations (e.g., 1–5 µM in cats) .

Q. How can combination therapy (e.g., lamivudine + famciclovir) be rigorously evaluated for synergistic antiviral effects?

- Viral dynamics modeling : Use differential equations to quantify HBV DNA clearance rates. In a randomized trial, combination therapy showed higher antiviral efficacy (0.988 vs. 0.94, P=0.0012) than monotherapy .

- Synergy scoring : Calculate combination indices (CI) via Chou-Talalay method, where CI <1 indicates synergy .

- Resistance monitoring : Track lamivudine-resistant HBV variants post-treatment via sequencing to assess combination therapy’s durability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.